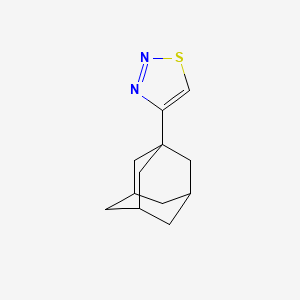
4-(1-Adamantyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Adamantyl)-1,2,3-thiadiazole is a compound that features a unique combination of an adamantyl group and a thiadiazole ring The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole typically involves the reaction of 1-adamantylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(1-Adamantyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The adamantyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
4-(1-Adamantyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: It is being investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: The compound’s stability and rigidity make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(1-Adamantyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the thiadiazole ring.
1,2,3-Thiadiazole: Lacks the adamantyl group but shares the thiadiazole ring structure.
4-(1-Adamantyl)-1,3,4-thiadiazole: Similar but with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
4-(1-Adamantyl)-1,2,3-thiadiazole is unique due to the combination of the adamantyl group and the 1,2,3-thiadiazole ring. This combination imparts the compound with both stability and reactivity, making it a versatile molecule for various applications. The adamantyl group provides steric bulk and rigidity, while the thiadiazole ring offers multiple sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
4-(1-adamantyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPMUERIBFGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
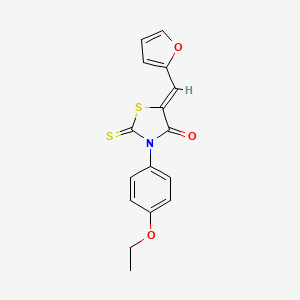
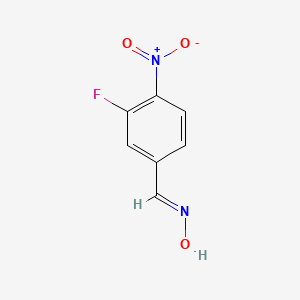
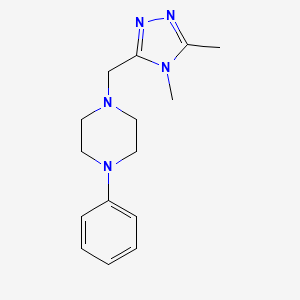
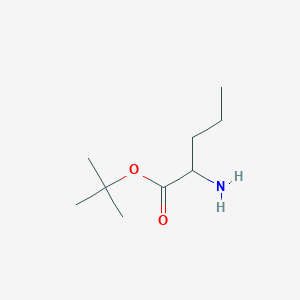
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2504565.png)
![N-[(oxan-4-yl)methyl]oxetan-3-amine](/img/structure/B2504566.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
